N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide
Description
N-(2-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide is a synthetic compound featuring a piperazine core substituted with a 3-chlorophenyl group, a sulfonyl-ethyl linker, and a branched pentanamide chain. The sulfonyl group enhances metabolic stability and bioavailability, while the 3-chlorophenyl moiety may influence receptor binding affinity .
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32ClN3O3S/c1-3-6-17(7-4-2)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)19-9-5-8-18(21)16-19/h5,8-9,16-17H,3-4,6-7,10-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEFHPRMFJCDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide involves its interaction with specific molecular targets and pathways. The piperazine ring and sulfonyl group are key functional groups that contribute to its activity. These groups can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Key Observations :
- Piperazine vs. Pyrimidine Core: The target compound utilizes a piperazine-sulfonyl scaffold, whereas patent analogs (Examples 72 and 121) feature pyrimidine cores fused with phenoxy-acetamide groups. The pyrimidine derivatives likely target kinase inhibition (e.g., mTOR or JAK/STAT pathways), whereas the sulfonyl-piperazine structure may prioritize serotonin or dopamine receptor interactions .
- Substituent Diversity: The 3-chlorophenyl group in the target compound contrasts with the pyridinylamino (Example 72) and indazolylamino (Example 121) substituents, which enhance π-π stacking in kinase binding pockets.
Pharmacological Profile (Inferred)
- Target Compound : The 3-chlorophenyl-piperazine motif is common in 5-HT₁A/2A receptor ligands (e.g., aripiprazole analogs). The sulfonyl group may reduce CYP450-mediated metabolism compared to methyl or acetylated derivatives.
- Patent Analogs: Example 72: The pyridinylamino group and pyrimidine core suggest kinase inhibition (e.g., EGFR or CDK4/6). The m/e 515 (M+H)+ aligns with mid-sized kinase inhibitors . Example 121: The indazolylamino group is prevalent in VEGFR2 inhibitors (e.g., axitinib), while diazepane may improve solubility .
Critical Analysis of Divergences
- Target Selectivity : The absence of a pyrimidine ring in the target compound may limit kinase inhibition but enhance GPCR selectivity.
Biological Activity
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring, a sulfonyl group, and an amide linkage, which contribute to its biological activity. The chemical formula is with a molecular weight of approximately 450.0 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors in the central nervous system (CNS). The piperazine moiety is known for its ability to modulate neurotransmitter activity, particularly involving serotonin and dopamine receptors. The sulfonyl group enhances binding affinity and selectivity for these receptors, potentially leading to improved therapeutic effects.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain piperazine-based compounds show comparable antimicrobial activity to standard drugs like ciprofloxacin and fluconazole .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of related compounds through assays such as the MTT assay. Findings suggest that some derivatives exhibit promising anticancer activity, although they may be less potent than established chemotherapeutic agents like 5-fluorouracil .
Case Studies and Research Findings
Study 1: Molecular Docking and Biological Potentials
A study focused on synthesizing new piperazine derivatives explored their biological potentials through molecular docking techniques. The results indicated that specific compounds demonstrated strong binding affinities to target receptors associated with cancer and microbial infections .
Study 2: Therapeutic Applications in Neurological Disorders
Research has highlighted the potential of this compound in treating neurological disorders. Its interaction with neurotransmitter systems suggests it could be beneficial for conditions such as depression or anxiety.
Summary Table of Biological Activities
| Activity | Type | Comparison |
|---|---|---|
| Antimicrobial | In vitro | Comparable to ciprofloxacin |
| Anticancer | In vitro | Less active than 5-fluorouracil |
| Neurological Effects | Potential therapeutic | Modulates serotonin/dopamine systems |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide, and how can reaction yields be optimized?
- Methodology :
-
Step 1 : Use nucleophilic substitution to couple the piperazine core (e.g., 1-(3-chlorophenyl)piperazine) with a sulfonyl chloride intermediate. Reaction conditions (e.g., DCM, 0°C to RT, 12–24 hrs) should be optimized to minimize side products .
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Step 2 : Purify crude products via normal-phase chromatography (e.g., gradient elution: 100% dichloromethane → ethyl acetate → 10% methanol in DCM) to isolate intermediates. For final compounds, employ amine-phase chromatography (e.g., RediSep Rf Gold amine column) with hexane/ethyl acetate/methanol gradients to achieve >95% purity .
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Yield Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (1.2–1.5 eq. of sulfonyl chloride) and use anhydrous solvents to suppress hydrolysis.
- Data Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Piperazine coupling | 1-(3-Cl-phenyl)piperazine, DCM, RT | 40–60% | |
| Sulfonylation | Sulfonyl chloride, base (e.g., EtN) | 70–85% |
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- H NMR : Key peaks include aromatic protons (δ 6.9–7.4 ppm for 3-chlorophenyl), piperazine methylene (δ 2.4–3.1 ppm), and sulfonyl ethyl protons (δ 3.5–3.8 ppm). Compare with analogous compounds (e.g., : δ 2.47–2.55 ppm for piperazine-CH) .
- LC-MS : Confirm molecular ion ([M+H]) and fragmentation patterns. For example, a compound with MW 465.3 should show a peak at m/z 466.3 ± 0.1 .
- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 3-chlorophenylpiperazine moiety on biological activity?
- Methodology :
- Analog Synthesis : Replace 3-chlorophenyl with electron-withdrawing (e.g., 3,5-diCl, ) or electron-donating (e.g., 2-OCH) groups. Use parallel synthesis to generate a library of 10–20 analogs .
- Biological Assays : Test analogs against target receptors (e.g., 5-HT/D) using radioligand binding assays (IC determination) or functional cAMP assays. Compare with reference compounds (e.g., aripiprazole for D affinity) .
Q. What strategies resolve discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?
- Methodology :
-
In Vitro–In Vivo Extrapolation (IVIVE) : Use hepatocyte stability assays to predict metabolic clearance. If in vivo half-life () is shorter than predicted, assess protein binding (e.g., plasma protein binding >95% may reduce free drug) .
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Formulation Adjustments : For low oral bioavailability (<20%), employ lipid-based nanoemulsions or co-solvents (e.g., PEG 400) to enhance solubility. Validate via rat PK studies (n=6, crossover design) .
- Data Table :
| Parameter | In Vitro Value | In Vivo Value | Mitigation Strategy |
|---|---|---|---|
| Metabolic Stability (t) | 120 min (human microsomes) | 45 min (rat) | CYP enzyme inhibition (e.g., ketoconazole) |
| Oral Bioavailability | 25% (predicted) | 12% (observed) | Nanoemulsion formulation |
Q. How can computational methods predict off-target interactions of this compound?
- Methodology :
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify shared features with known ligands (e.g., serotonin reuptake inhibitors). Validate via inverse docking (e.g., PharmMapper) against 500+ human targets .
- Machine Learning : Train a random forest model on ChEMBL data to predict hERG channel inhibition. If risk is high (>50% probability), modify the sulfonyl group to reduce cationic charge .
Experimental Design Considerations
Q. What factorial design parameters optimize reaction conditions for scale-up synthesis?
- Methodology :
- Factors : Temperature (20–50°C), solvent (DCM vs. THF), catalyst (none vs. DMAP). Use a 2 factorial design (8 experiments) to identify interactions.
- Response Variables : Yield, purity, reaction time. Analyze via ANOVA (p<0.05) to prioritize factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
